
DMT-dG(ib) 磷酰胺酯
描述
科学研究应用
DMT-dG(ib) Phosphoramidite is widely used in scientific research, particularly in the synthesis of DNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Essential for the synthesis of DNA sequences used in genetic research and diagnostics.
Medicine: Utilized in the development of nucleic acid-based therapeutics.
Industry: Employed in the production of high-quality oligonucleotides for various industrial applications
作用机制
Target of Action
DMT-dG(ib) Phosphoramidite is a chemical compound that belongs to the group of DNA Phosphoramidites . Its primary target is DNA, where it is used in the synthesis of oligonucleotides .
Mode of Action
DMT-dG(ib) Phosphoramidite interacts with its target, DNA, through a process known as oligonucleotide synthesis . This process involves the formation of phosphodiester bonds that link the nucleotides together to form a DNA molecule. The compound’s exocyclic amine functions are protected by an isobutyryl group , which plays a crucial role in the synthesis process.
Biochemical Pathways
The biochemical pathway primarily affected by DMT-dG(ib) Phosphoramidite is the synthesis of DNA oligonucleotides . The compound contributes to the formation of phosphodiester bonds, which are essential for linking nucleotides together in the DNA strand. The resulting DNA oligonucleotides can then participate in various biological processes, including gene expression and regulation.
Result of Action
The result of DMT-dG(ib) Phosphoramidite’s action is the successful synthesis of DNA oligonucleotides . These oligonucleotides can then be used in various downstream applications, such as in the study of gene function, the development of gene therapies, and other areas of genetic research.
Action Environment
The action of DMT-dG(ib) Phosphoramidite is influenced by various environmental factors. For instance, the compound’s deprotection step, which is integral to the synthesis process, is recommended to be carried out at 55°C for 8 hours or at room temperature for 24 hours using a concentrated ammonia solution . Additionally, the compound should be stored at a temperature of 2-8°C to maintain its stability and efficacy.
生化分析
Biochemical Properties
DMT-dG(ib) Phosphoramidite plays a crucial role in biochemical reactions, particularly in the synthesis of DNA . It interacts with various enzymes, proteins, and other biomolecules during the DNA synthesis process . The nature of these interactions is complex and involves a series of biochemical reactions that facilitate the formation of DNA sequences.
Cellular Effects
The effects of DMT-dG(ib) Phosphoramidite on cells are primarily related to its role in DNA synthesis . By contributing to the formation of DNA, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
DMT-dG(ib) Phosphoramidite exerts its effects at the molecular level through its involvement in the synthesis of DNA . It participates in binding interactions with biomolecules, contributes to enzyme activation during DNA synthesis, and influences changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of DMT-dG(ib) Phosphoramidite may change due to factors such as the compound’s stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific experimental conditions and the nature of the DNA sequences being synthesized .
Dosage Effects in Animal Models
The effects of DMT-dG(ib) Phosphoramidite can vary with different dosages in animal models . Threshold effects, as well as any toxic or adverse effects at high doses, would be dependent on the specific animal model and experimental conditions .
Metabolic Pathways
DMT-dG(ib) Phosphoramidite is involved in the metabolic pathway of DNA synthesis . It interacts with enzymes and cofactors during this process, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, DMT-dG(ib) Phosphoramidite is transported and distributed as part of the DNA synthesis process . It may interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of DMT-dG(ib) Phosphoramidite is associated with the sites of DNA synthesis within the cell . Any effects on its activity or function, including any targeting signals or post-translational modifications, would be related to its role in the synthesis of DNA .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DMT-dG(ib) Phosphoramidite involves the protection of the exocyclic amine functions with an isobutyryl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution .
Industrial Production Methods: In industrial settings, the production of DMT-dG(ib) Phosphoramidite follows a similar synthetic route but on a larger scale. The high coupling efficiency of Proligo’s DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
化学反应分析
Types of Reactions: DMT-dG(ib) Phosphoramidite undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group is oxidized to form a phosphate group.
Substitution: The cyanoethyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.
Substitution: Concentrated ammonia solution for deprotection.
Major Products: The major products formed from these reactions include deprotected oligonucleotides and oxidized phosphates .
相似化合物的比较
DMT-dA(bz) Phosphoramidite: Similar in structure but with a benzoyl protecting group instead of isobutyryl.
DMT-2’-Fluoro-dA(bz) Phosphoramidite: Contains a fluorine atom for increased stability and nuclease resistance.
Uniqueness: DMT-dG(ib) Phosphoramidite is unique due to its isobutyryl protecting group, which provides specific protection to the exocyclic amine functions, making it suitable for high-efficiency DNA synthesis .
属性
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53)/t36-,37+,38+,60?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRMKYVTIFSDPR-MMROLVBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N7O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100888 | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
839.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93183-15-4 | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93183-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


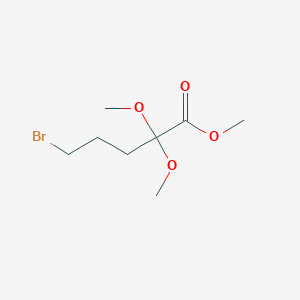
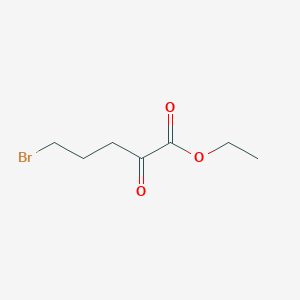
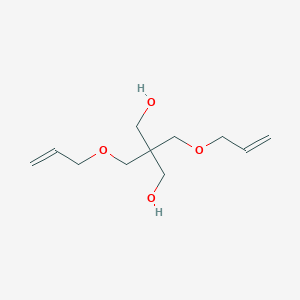
![Ethanone,1-[4-fluoro-2-(methylamino)phenyl]-(9ci)](/img/structure/B48874.png)
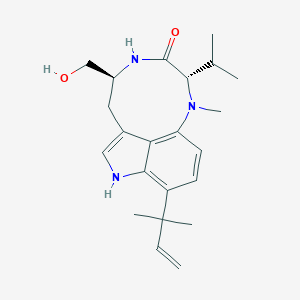
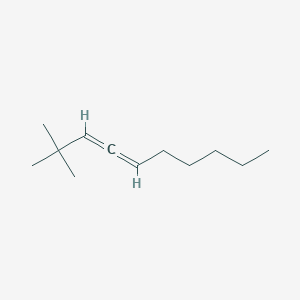
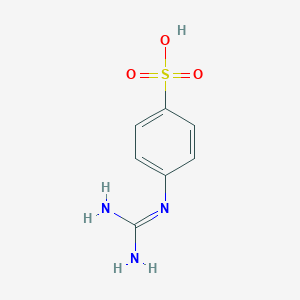
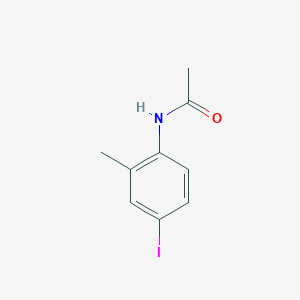

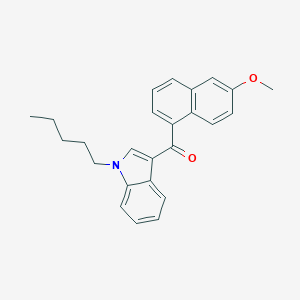
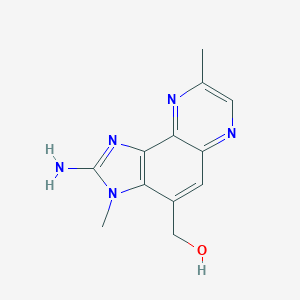
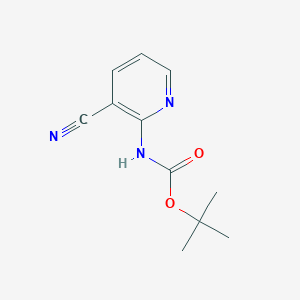
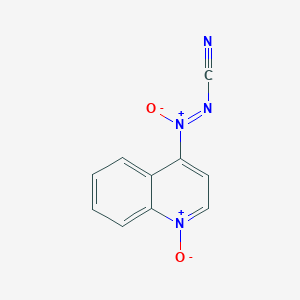
![2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B48895.png)
